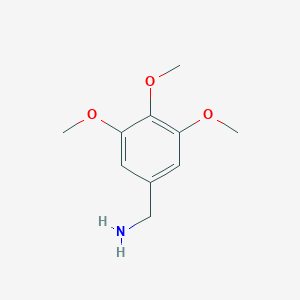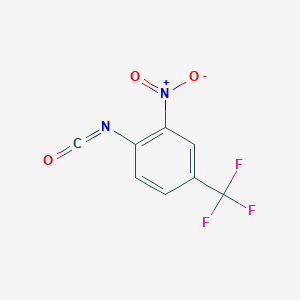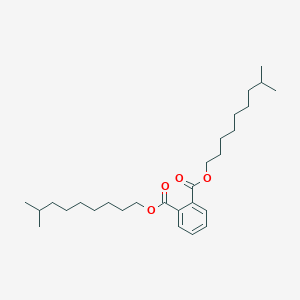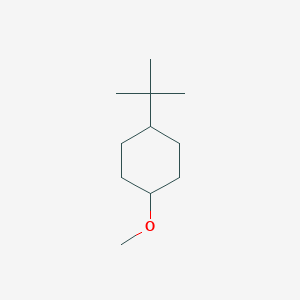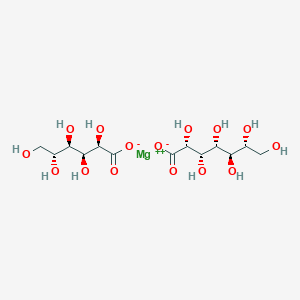
Ácido 4-bromonicotínico
Descripción general
Descripción
4-Bromonicotinic acid is an organic compound with the molecular formula C6H4BrNO2 It is a derivative of nicotinic acid, where a bromine atom is substituted at the fourth position of the pyridine ring
Aplicaciones Científicas De Investigación
4-Bromonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in drug development.
Industry: It is used in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals.
Safety and Hazards
The safety data sheet for a similar compound, 6-Bromonicotinic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Mecanismo De Acción
Target of Action
4-Bromonicotinic acid is a derivative of nicotinic acid, which is known to have significant neuropsychotropic properties . .
Biochemical Pathways
Derivatives of nicotinic acid, including 5-bromonicotinic acid, have been synthesized and studied for their nootropic activity . Nootropics are substances that may enhance cognitive function, particularly executive functions, memory, creativity, or motivation.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be bbb permeant
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature may play a role in its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromonicotinic acid typically involves the bromination of nicotinic acid or its derivatives. One common method involves the reaction of 4-bromopyridine hydrochloride with n-butyllithium and diisopropylamine in tetrahydrofuran at -78°C under an inert atmosphere. The reaction mixture is then treated with carbon dioxide at room temperature, followed by acidification with hydrochloric acid to yield 4-Bromonicotinic acid .
Industrial Production Methods
Industrial production methods for 4-Bromonicotinic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinic acids, while oxidation and reduction can modify the carboxylic acid group to form aldehydes, alcohols, or other derivatives.
Comparación Con Compuestos Similares
4-Bromonicotinic acid can be compared with other brominated nicotinic acids, such as 5-Bromonicotinic acid and 6-Bromonicotinic acid. These compounds share similar structural features but differ in the position of the bromine atom on the pyridine ring. This positional difference can significantly impact their chemical reactivity and biological activity.
Similar Compounds
5-Bromonicotinic acid: Bromine at the fifth position.
6-Bromonicotinic acid: Bromine at the sixth position.
3-Bromonicotinic acid: Bromine at the third position.
Each of these compounds has unique properties and applications, making them valuable in different research and industrial contexts .
Propiedades
IUPAC Name |
4-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLOEKRJQIAKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376570 | |
| Record name | 4-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15366-62-8 | |
| Record name | 4-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper "" [] details a novel, one-pot synthesis method for 4-bromonicotinic acid esters. This method utilizes readily available enamino keto esters and employs a Vilsmeier reaction for formylation and subsequent intramolecular cyclization. This offers a simplified approach compared to multi-step syntheses, potentially leading to improved efficiency and cost-effectiveness in producing this valuable chemical building block.
Q2: What are the potential applications of 4-bromonicotinic acid derivatives?
A2: While the research focuses primarily on the synthesis methodology, 4-bromonicotinic acid and its derivatives are important intermediates in organic synthesis. The bromine atom allows for various chemical transformations, making these compounds versatile building blocks for synthesizing more complex molecules. Potential applications include developing pharmaceuticals, agrochemicals, and other fine chemicals.
Q3: How does the structure of the starting enamino keto ester influence the synthesis outcome?
A3: The research investigates the impact of substituents on the enamino keto ester on the reaction outcome []. Different substituents can influence the reactivity of the starting material and potentially lead to variations in yield or even different products. Understanding these structure-activity relationships is crucial for optimizing the synthesis and tailoring the process for specific 4-bromonicotinic acid derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
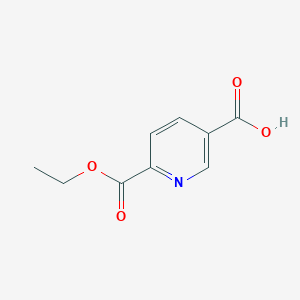
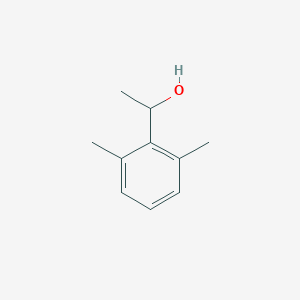
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
